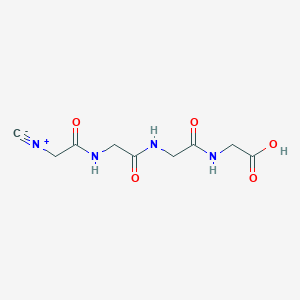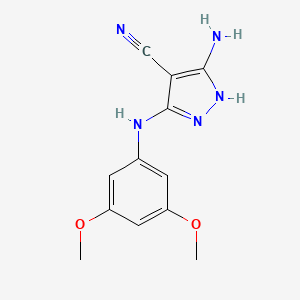
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. This compound features a pyrazole ring, which is known for its diverse biological activities and utility in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot process. This method involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This approach is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources while ensuring high atom economy.
Analyse Chemischer Reaktionen
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts, such as palladium and copper, which facilitate the formation of desired products under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. In biology and medicine, it has shown promise as a scaffold for developing new drugs with anti-inflammatory, anti-cancer, and anti-microbial properties . Additionally, its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism by which 5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions and therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides and ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates . These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the 3,5-dimethoxyanilino group and the pyrazole ring in this compound contributes to its distinct properties and potential advantages over other similar compounds.
Eigenschaften
CAS-Nummer |
824397-66-2 |
|---|---|
Molekularformel |
C12H13N5O2 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H13N5O2/c1-18-8-3-7(4-9(5-8)19-2)15-12-10(6-13)11(14)16-17-12/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI-Schlüssel |
ZFZUMYVWLBHTLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC2=NNC(=C2C#N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
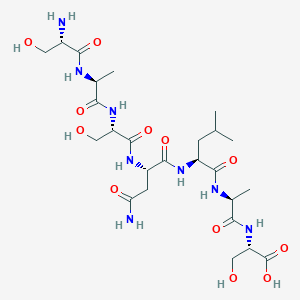
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)

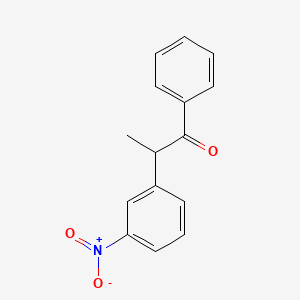

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
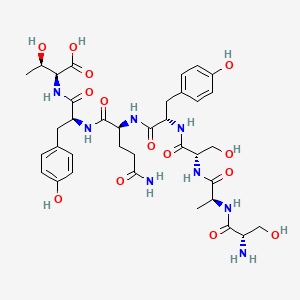
![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
